N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Description

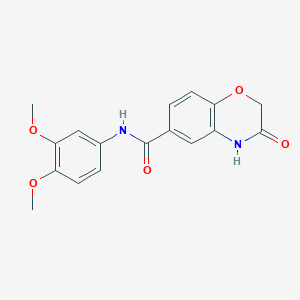

N-(3,4-Dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine-derived carboxamide featuring a 3,4-dimethoxyphenyl substituent. The benzoxazine core consists of a bicyclic structure with an oxygen atom in the six-membered ring and a ketone group at the 3-position.

Hydrolysis: A precursor (e.g., methyl ester) undergoes alkaline hydrolysis (e.g., NaOH in MeOH/H₂O at 70°C) to yield the carboxylic acid intermediate .

Amide Coupling: The acid reacts with 3,4-dimethoxyaniline via a coupling reagent (e.g., EDCI/HOBt or DCC) to form the carboxamide. Yields for analogous compounds range from 80–85% .

Properties

CAS No. |

727670-29-3 |

|---|---|

Molecular Formula |

C17H16N2O5 |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |

InChI |

InChI=1S/C17H16N2O5/c1-22-14-6-4-11(8-15(14)23-2)18-17(21)10-3-5-13-12(7-10)19-16(20)9-24-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |

InChI Key |

XFZKEEYJKWWNFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)OC |

solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The benzoxazine core is synthesized via cyclization of substituted o-aminophenol derivatives. Ethyl chloroacetate reacts with 2-amino-5-nitro-phenol under basic conditions to form the 1,4-benzoxazine ring, followed by nitro-group reduction to yield the amine intermediate. Subsequent oxidation with potassium persulfate generates the 3-oxo moiety, completing the heterocyclic scaffold.

Hydrolysis to Carboxylic Acid

Ester intermediates are hydrolyzed using aqueous NaOH (2 M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid. This step achieves >90% yield, with purity confirmed via HPLC and melting-point analysis.

Amide Coupling with 3,4-Dimethoxyaniline

Activation of the Carboxylic Acid

The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyluronium (HATU), a coupling reagent that facilitates high-yield amide bond formation. HATU (1.1 equiv) and N-methylmorpholine (NMM, 3 equiv) are added to a solution of the acid in anhydrous DMF, stirring at 25°C for 30 minutes.

Nucleophilic Attack by 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline (1.2 equiv) is introduced to the activated acid mixture, and the reaction proceeds at 60°C for 12 hours. The excess amine ensures complete conversion, with yields reaching 85–90%. Crude product is purified via silica-gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization from ethanol.

Table 1: Optimization of Coupling Conditions

Mechanistic Insights into HATU-Mediated Coupling

Role of HATU in Intermediate Formation

HATU generates an active acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. Density functional theory (DFT) calculations suggest that HATU lowers the activation energy by stabilizing the transition state through hydrogen bonding with NMM.

Side Reactions and By-Product Mitigation

Competitive formation of N-acylurea by-products is minimized by maintaining anhydrous conditions and stoichiometric HATU. LC-MS analysis of crude mixtures reveals <5% by-products, which are removed during purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.78 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.94 (s, 1H, ArH), 4.62 (s, 2H, OCH2CO), 3.82 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).

-

13C NMR : δ 169.8 (C=O), 161.2 (C-O), 149.5 (C-O), 134.2–112.4 (aromatic carbons), 56.1 (OCH3), 55.9 (OCH3).

Infrared Spectroscopy (IR)

Strong absorption bands at 1685 cm⁻¹ (amide C=O) and 1640 cm⁻¹ (benzoxazine C=O) confirm functional groups.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxylated benzoxazine compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown substantial growth inhibition in multiple cancer types, making it a candidate for further development as an anticancer agent.

| Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.88% |

These results indicate that the compound could be effective in targeting specific types of cancer, warranting further investigation into its mechanisms of action and potential as a therapeutic agent .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of diabetes and Alzheimer's disease, respectively. The ability of this compound to inhibit these enzymes suggests its potential role in treating these conditions.

| Enzyme | Inhibition Potential |

|---|---|

| α-glucosidase | Moderate |

| Acetylcholinesterase | Significant |

The findings indicate that this compound may contribute to therapeutic strategies for metabolic disorders and neurodegenerative diseases .

Anticancer Mechanism

The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. The structural features of the compound allow it to interact with specific molecular targets within cancer cells, leading to cell death or growth arrest.

Enzyme Interaction

For enzyme inhibition, the compound likely binds to the active sites of α-glucosidase and acetylcholinesterase, blocking substrate access and preventing normal enzyme function. This interaction is essential for reducing glucose absorption in diabetes and increasing acetylcholine levels in Alzheimer's treatment.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound significantly inhibited both α-glucosidase and acetylcholinesterase activities in vitro. These results support its potential use as a dual-action therapeutic agent for managing diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide (Compound 45)

- Structural Difference : Single methoxy group at the phenyl 4-position vs. 3,4-dimethoxy in the target compound.

- Synthesis : Achieved in 82% yield via hydrolysis and coupling with 4-methoxyaniline .

N-(3-Fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Core Heteroatom Variations

4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

- Structural Difference : Sulfur atom replaces oxygen in the benzothiazine core.

- Sulfur may reduce metabolic oxidation compared to oxygen .

Functional Group Modifications

2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

- Structural Difference : Trifluoromethylbenzyl group introduces strong electron-withdrawing effects.

- Properties :

- Applications : Likely optimized for high-affinity enzyme inhibition (e.g., kinase targets).

Balcinrenone (INN)

- Structural Difference : Fluoro substituent at the benzoxazine 7-position and a methylacetamide side chain.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Difference : Ethyl linker separates the dimethoxyphenyl group from the benzamide core.

- Synthesis : 80% yield via direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride .

- Melting Point : 90°C, suggesting moderate crystallinity compared to carboxamides with rigid aromatic linkers.

C700-0174 Screening Compound

Tabulated Comparison of Key Compounds

Biological Activity

N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 328.32 g/mol. The compound features a benzoxazine ring structure that is known for its biological activity.

Anticancer Properties

Research indicates that benzoxazine derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in neuroblastoma cells by modulating signaling pathways associated with cell survival and death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro assays have shown that N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine exhibits significant free radical scavenging activity, which may contribute to its protective effects against cellular damage .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds based on the benzoxazine scaffold have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation . This suggests potential applications in treating inflammatory disorders.

The mechanisms through which N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine exerts its biological effects are multifaceted:

- GSK-3β Inhibition : Similar compounds have been identified as inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in cancer and neurodegenerative diseases. The inhibition of GSK-3β leads to increased levels of phosphorylated proteins that promote cell survival .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis. For example, it has been shown to affect the PI3K/Akt pathway, which is crucial for cell survival .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Neuroblastoma Cells : A study indicated that treatment with benzoxazine derivatives resulted in a significant increase in apoptotic markers in neuroblastoma cells when compared to control groups .

- Inflammatory Response : Another study highlighted the anti-inflammatory effects of benzoxazines through the downregulation of TNF-alpha and IL-6 in macrophage models .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide?

- Methodology :

- Start with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 134997-87-8), a precursor synthesized via cyclization of substituted o-aminophenols with chloroacetyl chloride .

- Activate the carboxylic acid group using coupling agents (e.g., EDCI/HOBt) and react with 3,4-dimethoxyaniline under inert conditions (N₂ atmosphere) to form the amide bond .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using ¹H/¹³C NMR and HRMS.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodology :

- Employ HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98%) and monitor degradation products .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate hygroscopicity and thermal decomposition .

Q. What in vitro assays are suitable for screening its biological activity?

- Methodology :

- Test RORγt modulation using a reporter gene assay (e.g., HEK293 cells transfected with RORγt-responsive luciferase constructs) .

- Measure IC₅₀ values for autoimmune targets (e.g., IL-17 inhibition in Th17 cells) .

Advanced Research Questions

Q. How does structural modification of the benzoxazine core impact RORγ binding affinity?

- Methodology :

- Compare analogs (e.g., 7-substituted benzoxazines from ) using molecular docking (PDB: 6Q7M) to identify critical interactions (e.g., hydrogen bonding with Arg367 and hydrophobic packing with Tyr502) .

- Validate predictions via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Perform pharmacokinetic profiling (plasma/tissue distribution, half-life) in rodent models to assess bioavailability and metabolic stability .

- Use LC-MS/MS to identify active metabolites (e.g., demethylation products) that may contribute to efficacy .

Q. How to design experiments to evaluate off-target effects in autoimmune disease models?

- Methodology :

- Utilize transcriptomic profiling (RNA-seq) of treated immune cells to identify unintended pathways (e.g., NF-κB or JAK/STAT activation) .

- Validate specificity using RORγ knockout mice in collagen-induced arthritis (CIA) models .

Data Contradiction Analysis

Q. How to address conflicting data on compound solubility in polar vs. nonpolar solvents?

- Methodology :

- Perform solubility parameter calculations (Hansen solubility parameters) to correlate with experimental data .

- Use co-solvency approaches (e.g., PEG-400/water mixtures) to improve formulation for in vivo studies .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.